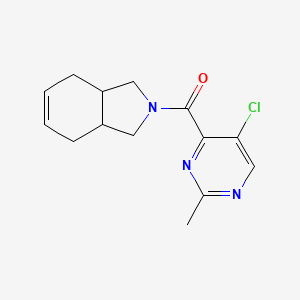
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been subjected to various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone is not fully understood. However, it has been proposed that this compound acts by inhibiting specific enzymes and signaling pathways that are essential for cancer cell growth and survival. It has also been suggested that this compound may induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that this compound can reduce tumor growth in animal models.
実験室実験の利点と制限
The use of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone in lab experiments has several advantages and limitations. One advantage is that this compound has been shown to have potent anticancer properties, making it a promising candidate for further investigation. Additionally, this compound has been synthesized using a specific method that has been optimized for high yields. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone. One direction is to investigate its potential use as an anticancer agent in clinical trials. Another direction is to explore its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, the synthesis method for this compound could be further optimized to increase yields and reduce costs.
合成法
The synthesis of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone involves the reaction of 2-amino-5-chloro-4-methylpyrimidine with cyclohexanone in the presence of a catalyst. The reaction takes place under reflux conditions and results in the formation of the target compound. This method has been optimized to obtain high yields of the product and has been validated through various analytical techniques.
科学的研究の応用
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone has been investigated for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been investigated for its potential use as an antifungal and antibacterial agent.
特性
IUPAC Name |
1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(5-chloro-2-methylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-16-6-12(15)13(17-9)14(19)18-7-10-4-2-3-5-11(10)8-18/h2-3,6,10-11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWYQKLAAJVAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)N2CC3CC=CCC3C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
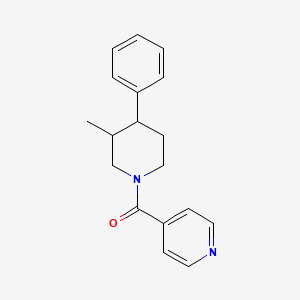
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
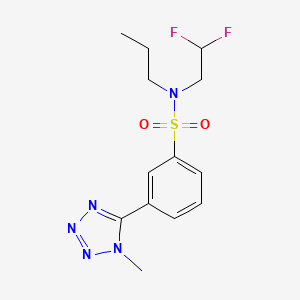
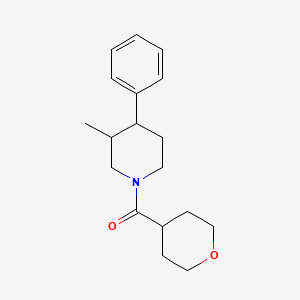
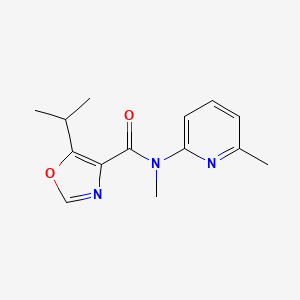
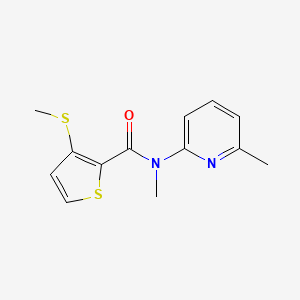

![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)